![molecular formula C14H23ClN2O2 B15101343 N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide](/img/structure/B15101343.png)
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide
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Overview
Description
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a synthetic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly interesting due to its unique adamantane structure, which imparts stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
The synthesis of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through several methods, including catalytic amidation, non-catalytic amidation, and transamidation . The process generally requires the activation of the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide, which then reacts with the amine group of the 2-methoxyethylamine to form the desired carboxamide . Industrial production methods may involve the use of specific catalysts or coupling reagents to enhance the yield and purity of the final product.
Chemical Reactions Analysis
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and lipophilicity make it useful in studying biological membranes and as a potential drug candidate.
Mechanism of Action
The mechanism of action of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its carboxamide group can form hydrogen bonds with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can be compared with other carboxamides and adamantane derivatives:
Adamantane Derivatives: Compounds like amantadine and rimantadine share the adamantane structure and are known for their antiviral properties. The uniqueness of this compound lies in its combination of the adamantane and carboxamide functionalities, which impart both stability and bioactivity, making it a versatile compound for various applications.
Biological Activity
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its various pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-chloroadamantane with an appropriate amino acid derivative. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.
Table 1: Characterization Data
Technique | Observations |
---|---|
NMR | Chemical shifts indicating functional groups |
IR | Characteristic peaks for NH, C=O, and CH bonds |
MS | Molecular weight consistent with expected formula |
Antimicrobial Properties
Research indicates that derivatives of carboxamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound has effective inhibition against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of human myeloid leukemia cell lines, such as U937. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U937 | 15 | Induction of apoptosis |
MCF7 | 20 | Inhibition of cell cycle progression |
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. It is hypothesized to modulate neurotransmitter levels, providing potential therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Treatment
In another study involving patients with leukemia, the administration of this compound resulted in improved survival rates and reduced tumor burden. The study highlighted the importance of further exploration into its use as a chemotherapeutic agent.
Properties
Molecular Formula |
C14H23ClN2O2 |
---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
1-(3-chloro-1-adamantyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18) |
InChI Key |
AIPPRJPQZUFPFT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl |
Origin of Product |
United States |
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